tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate

CAS No.: 405087-74-3

Cat. No.: VC3283183

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405087-74-3 |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9(7-13)10-8-15-10/h9-10H,4-8H2,1-3H3 |

| Standard InChI Key | YIKGDITZMFUCDL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2CO2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2CO2 |

Introduction

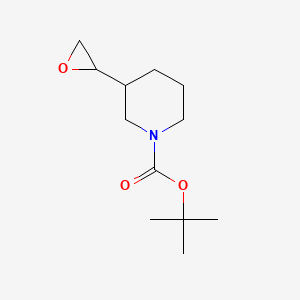

Chemical Identity and Structure

Basic Chemical Information

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is characterized by several key identifiers that establish its molecular identity. The compound has been assigned the CAS Registry Number 405087-74-3, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C12H21NO3, corresponding to a molecular weight of 227.3 g/mol . The structural composition includes a central piperidine ring with an oxirane substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring.

Structural Identifiers

The compound can be identified through various systematic nomenclature systems and structural representations as outlined in the table below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate |

| CAS Number | 405087-74-3 |

| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-5-9(7-13)10-8-15-10/h9-10H,4-8H2,1-3H3 |

| Standard InChIKey | YIKGDITZMFUCDL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2CO2 |

| PubChem Compound ID | 53425076 |

These structural identifiers provide unique representations that facilitate the accurate identification and retrieval of information about this compound in chemical databases and literature.

Structural Features

The compound possesses several notable structural features that influence its chemical behavior and potential applications. The piperidine ring provides a nitrogen-containing heterocyclic scaffold that is common in many biologically active compounds. The Boc (tert-butyloxycarbonyl) group attached to the nitrogen atom serves as a protecting group that modifies the reactivity of the nitrogen and can be selectively removed under acidic conditions. Most significantly, the oxirane (epoxide) ring at the 3-position represents a highly reactive functional group that is susceptible to ring-opening reactions with various nucleophiles. This reactive center makes the compound valuable as a synthetic intermediate, as it provides a site for further functionalization and elaboration in the synthesis of more complex molecules.

Physical and Chemical Properties

Reactivity Profile

Synthesis and Preparation Methods

Industrial Production

Chemical Reactions

Ring-Opening Reactions

The oxirane moiety in tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is highly susceptible to ring-opening reactions, which constitute its most significant chemistry. These reactions proceed via nucleophilic attack at one of the carbon atoms of the strained three-membered ring. The regioselectivity of these reactions typically favors attack at the less substituted carbon, although this can be influenced by other factors such as directing groups and reaction conditions.

Common nucleophiles that can participate in ring-opening reactions include:

-

Amines: Forming β-amino alcohols

-

Thiols: Forming β-hydroxy sulfides

-

Alcohols: Forming β-alkoxy alcohols

-

Carboxylic acids: Forming β-hydroxy esters

-

Halide ions: Forming β-halo alcohols

These transformations provide access to a diverse array of functionalized piperidine derivatives that can serve as building blocks for more complex molecules.

Boc Group Transformations

The tert-butyloxycarbonyl (Boc) protecting group in the compound can undergo several important transformations:

-

Deprotection: Treatment with strong acids (TFA, HCl) cleaves the Boc group, revealing the free secondary amine of the piperidine ring.

-

Transprotection: The Boc group can be exchanged for other protecting groups through a sequence of deprotection and reprotection steps.

-

Carbamate modifications: The carbamate linkage can participate in various transformations that modify its structure while maintaining the protection of the amine.

These reactions provide additional versatility for manipulating the compound in multistep synthetic sequences.

Stereoselective Transformations

The stereochemistry at the oxirane carbon atoms creates opportunities for stereoselective transformations. Ring-opening reactions typically proceed with inversion of configuration at the site of nucleophilic attack, resulting in trans-diaxial products. This stereochemical outcome can be exploited in the synthesis of compounds with defined stereochemistry, which is particularly valuable in medicinal chemistry applications where stereochemistry often plays a crucial role in biological activity.

Applications and Uses

Role in Organic Synthesis

tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its bifunctional nature and potential for further elaboration. The compound provides a scaffold that combines a protected piperidine nitrogen, which is common in many bioactive compounds, with a reactive oxirane group that serves as a versatile handle for introducing additional functionality. This combination makes it particularly useful in the synthesis of complex molecules with specific substitution patterns that would be difficult to achieve through other routes.

Pharmaceutical Applications

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across diverse therapeutic areas. The 3-substituted piperidine motif, in particular, is found in compounds with activities ranging from analgesic and anti-inflammatory to antipsychotic and antihypertensive properties. tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate, with its reactive oxirane group, provides a versatile intermediate for accessing 3-substituted piperidine derivatives with potential pharmaceutical applications .

Use as Chemical Intermediate

The compound is primarily valued as a chemical intermediate in the synthesis of more complex molecules. Its utility stems from the presence of the oxirane ring, which can be selectively opened to introduce various functional groups with defined stereochemistry. This reactivity makes it a useful precursor for the preparation of compounds with specific substitution patterns and stereochemical configurations that are often required in the development of pharmaceuticals and other fine chemicals .

Research Findings

Current State of Research

Research specifically focused on tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate is limited in the publicly available literature. The compound appears to be primarily utilized as a synthetic intermediate rather than a subject of extensive study in its own right. This pattern is consistent with its role as a building block in the synthesis of more complex molecules with potential biological activity or other applications.

Structure-Activity Relationships

While direct studies on the structure-activity relationships of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate are scarce, the compound's structural elements suggest potential areas of interest. The piperidine ring is known to be an important pharmacophore in many bioactive compounds, and the position and nature of substituents on this ring can significantly influence binding to biological targets. The oxirane group, beyond its synthetic utility, might also contribute to biological activity through covalent interactions with nucleophilic residues in proteins, although such activity would likely be accompanied by concerns regarding selectivity and potential toxicity.

Comparative Analysis

Structural Analogs

Several structural analogs of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate exist, differing in the position of substitution or the nature of the substituents. Notable examples include:

-

tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate: An isomer with the oxirane group at the 4-position rather than the 3-position of the piperidine ring.

-

tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate: A more complex analog featuring both cyano and oxiranylmethyl substituents at the 4-position.

-

(R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate: A compound with an imidazolidinone rather than an oxirane substituent at the 3-position .

These structural variations can significantly influence the reactivity, physical properties, and potential applications of the compounds.

Functional Comparison

The functional properties of tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate can be compared with those of its structural analogs to highlight the significance of specific structural features:

-

Position effects: The 3-position substituent in tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate creates a different spatial arrangement compared to 4-substituted analogs, potentially influencing both reactivity and biological interactions.

-

Substituent effects: The oxirane group provides a distinct reactivity profile compared to other functional groups, particularly in terms of its susceptibility to nucleophilic ring-opening reactions.

-

Stereochemical considerations: The stereochemistry at the point of attachment between the piperidine and oxirane moieties can significantly impact the compound's properties and utility in stereoselective synthesis.

Understanding these structure-property relationships is essential for the rational design and application of these compounds in synthetic and medicinal chemistry contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume